molecular formula C10H14N2 B3026692 [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine CAS No. 1060804-91-2

[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine

Cat. No.: B3026692
CAS No.: 1060804-91-2
M. Wt: 162.23
InChI Key: TZVWAAUXVCOHDY-UHFFFAOYSA-N
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Description

[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine is a cyclopropane-containing primary amine with a 4-methylpyridine substituent at the 2-position of the cyclopropane ring. Its molecular formula is C10H13N2, with an average molecular weight of 161.23 g/mol (calculated from ). The compound is listed under reference code 10-F097149 but is currently discontinued in commercial catalogs .

Properties

IUPAC Name

[1-(4-methylpyridin-2-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVWAAUXVCOHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243142
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-91-2
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 4-methyl-2-pyridinecarboxaldehyde with a cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry

Synthetic Building Block
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions, which are essential for creating diverse derivatives.

Chemical Reactions

  • Oxidation : Can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction : Reduction can yield piperidine derivatives.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and cyclopropyl group.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-oxides
ReductionLithium aluminum hydridePiperidine derivatives
SubstitutionAlkyl halidesSubstituted pyridine derivatives

Biology and Medicine

Therapeutic Potential
In biological and medicinal research, [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine is investigated for its potential therapeutic properties. It may act as a lead compound for drug development targeting specific biological pathways or diseases.

Case Studies

  • Antifibrotic Activity : Research indicates that derivatives of this compound have shown significant antifibrotic activity against hepatic stellate cells, with IC50 values around 45.69 μM, suggesting potential for treating liver fibrosis.
  • Antimicrobial Properties : Studies have demonstrated that related compounds exhibit potent antibacterial activity against various strains, indicating promising antimicrobial potential.

Industrial Applications

Intermediate in Synthesis
In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique structural features allow it to be incorporated into various formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Pyridine-Substituted Cyclopropylmethylamines

Compound Name Substituent Position/Group Molecular Formula Key Synthetic Method HRMS Data (ESI) Biological Activity/Notes Reference
[1-(4-Methylpyridin-3-yl)cyclopropyl]methanamine 4-Methylpyridin-3-yl C10H13N2 Not specified N/A Commercial availability uncertain
[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride 4-Methylpyridin-2-yl C10H15N2·2HCl Multi-step synthesis (95% purity) N/A ALK inhibitor candidate
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine 6-Methylpyridin-2-yl C10H13N2 Not specified (95% purity) N/A Potential kinase modulator

Key Differences :

  • Substituent Position: The position of the methyl group on the pyridine ring (e.g., 2-yl vs.
  • Salt Forms : Dihydrochloride salts (e.g., QY-0549) improve solubility for in vitro assays .

Aromatic Cyclopropylmethylamines with Heterocycles

Compound Name Heterocycle/Substituent Molecular Formula Synthetic Method HRMS (ESI) [M+H]+ Bioactivity Reference
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine 5-Fluoro-2-methoxyphenyl C24H25FNO2 NaBH4 reduction in MeOH 316.1707 (calc) 5-HT2C receptor agonist (Ki < 10 nM)
1-(Benzo[b]thiophen-7-yl)-N-[(2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methyl]methanamine Benzo[b]thiophene C23H21FNO2S General Method C (NaBH(OAc)3) 394.1245 (calc) Functionally selective 5-HT2C ligand
[1-(2-methoxyphenyl)cyclopropyl]methanamine 2-Methoxyphenyl C11H15NO Not specified N/A Liquid at RT; CAS 886365-72-6

Key Differences :

  • Heterocycle Impact : Benzo[b]thiophene derivatives (e.g., compound 37) exhibit enhanced selectivity for 5-HT2C receptors over 5-HT2A/2B, likely due to increased lipophilicity .
  • Fluorine Substitution : Fluorinated analogs (e.g., compound 38) show improved metabolic stability and receptor affinity .

Piperazine/Piperidine-Functionalized Analogs

Compound Name Substituent Molecular Formula Molecular Weight ChemSpider ID Notes Reference
1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine 4-Methylpiperazine C10H21N3 183.299 g/mol 21927874 Enhanced basicity; potential CNS penetration
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine Cyclopropanecarbonyl-piperidine C10H18N2O 182.267 g/mol 21612492 Amide bond introduces rigidity

Key Differences :

  • Basic vs. Neutral Groups : Piperazine derivatives (e.g., ) introduce additional basic nitrogen atoms, which may influence pharmacokinetics and target engagement.

ALK Inhibitors with Cyclopropane Scaffolds

Compound Name Substituent Yield Key Feature Bioactivity Reference
1-((1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl)-N-(2-methoxybenzyl)methanamine 2-Fluoroethoxy group 38% Chiral cyclopropane ALK inhibition (IC50 < 50 nM)
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine Chiral center 97% High enantiomeric purity Selective 5-HT2C agonism

Key Differences :

  • Chirality : Enantiomerically pure compounds (e.g., (+)-20) exhibit superior receptor selectivity compared to racemic mixtures .

Biological Activity

[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cellular effects, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group connected to a pyridine ring, which is known for its diverse biological activities. The presence of the methyl group at the 4-position of the pyridine ring may influence its pharmacological properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Interaction : The structure suggests possible interactions with neurotransmitter receptors, including those for dopamine and serotonin, which could have implications in treating mood disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains:

CompoundMIC (mg/mL)Target Organisms
A0.0039 - 0.025S. aureus, E. coli
B0.004 - 0.01P. aeruginosa
C0.005 - 0.02E. faecalis

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Antifungal Activity

In addition to antibacterial effects, compounds with structural similarities have demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentrations (MICs) for these activities typically range from 16.69 to 78.23 µM.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study examining various alkaloids found that certain pyridine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may share similar properties .
  • Neuropharmacological Studies : Research into related compounds has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems involved in anxiety and depression . These findings suggest that this compound could be explored for therapeutic applications in mental health disorders.
  • Toxicology Studies : Toxicological assessments of structurally related compounds indicate a favorable safety profile, although specific studies on this compound are still needed to confirm this .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine, and how can purity be validated?

  • Methodology : The compound can be synthesized via reductive amination or cyclopropanation strategies. For example, cyclopropyl groups are introduced using transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions). Purity validation involves 1H/13C NMR for structural confirmation (e.g., cyclopropane ring protons at δ ~1.0–2.0 ppm) and HRMS to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • Key Steps :

  • Use NaBH(OAc)₃ in dichloroethane (DCE) for reductive amination of intermediates .
  • Purify via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. What safety protocols are critical when handling this compound?

  • Hazards : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Disposal : Treat waste as hazardous organic amine; neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during structural elucidation?

  • Case Study : Conflicting cyclopropane proton shifts may arise from solvent polarity or diastereomeric impurities.
  • Solutions :

  • Perform 2D NMR (COSY, HSQC) to assign coupling patterns (e.g., J = 5–8 Hz for cyclopropane protons) .
  • Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers and confirm stereochemistry .

Q. What functional assays are suitable for studying this compound’s activity as a serotonin 2C (5-HT2C) receptor ligand?

  • Experimental Design :

  • Radioligand Binding Assays : Measure affinity (Ki) using [³H]-mesulergine in HEK293 cells expressing 5-HT2C receptors.
  • Functional Selectivity : Assess β-arrestin recruitment vs. Gq-mediated calcium flux (e.g., using BRET or FLIPR assays) .
    • Data Interpretation : Compare EC₅₀ values to determine biased signaling profiles.

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Gaps : Limited data on decomposition pathways (e.g., cyclopropane ring opening).
  • Methodology : Conduct accelerated stability studies :

  • Expose to pH 1–13 buffers at 40°C for 24h; monitor degradation via LC-MS.
  • Store lyophilized at -20°C under argon to prevent oxidation .

Q. What strategies optimize enantioselective synthesis of the cyclopropane moiety?

  • Approaches :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
  • Apply asymmetric catalysis (e.g., Rh(II)/Josiphos complexes) for >90% ee .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data?

  • Root Causes : Variability in receptor expression levels, assay conditions (e.g., buffer composition), or compound solubility.
  • Mitigation :

  • Standardize assay protocols (e.g., use internal controls like clozapine for 5-HT2C).
  • Validate solubility in assay buffers using DLS (dynamic light scattering) .

Q. What toxicological profiling is needed to fill data gaps for long-term studies?

  • Priority Tests :

  • In vitro : Ames test (mutagenicity), hERG assay (cardiotoxicity).
  • In vivo : 28-day OECD 407 rodent study for subchronic toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine

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